Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
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Overview
Description
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused furo-pyridine ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods: While specific industrial production methods for sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like potassium hydroxide are used for substitution reactions.
Major Products:
Scientific Research Applications
Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate exerts its effects involves interaction with specific molecular targets:
Comparison with Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridines: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness: Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H4NNaO4 |
---|---|
Molecular Weight |
201.11 g/mol |
IUPAC Name |
sodium;3-oxofuro[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5NO4.Na/c10-5-4-2-1-3-9-7(4)13-6(5)8(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1 |
InChI Key |
GXUFOHJHKPEWEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(N=C1)OC(C2=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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